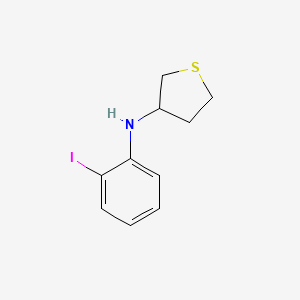
2-Tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is a chiral compound with a unique structure that includes a tert-butyl group, a hexahydropyrimidine ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID typically involves the following steps:
Formation of the Hexahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid functional group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: A compound with multiple tert-butyl groups and a pyridine ring structure.
Uniqueness
(2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is unique due to its specific chiral configuration and the presence of both a hexahydropyrimidine ring and a carboxylic acid functional group
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h5,8,10H,4H2,1-3H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
QCCCYHVGVUJJLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1NC(CC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B15097086.png)
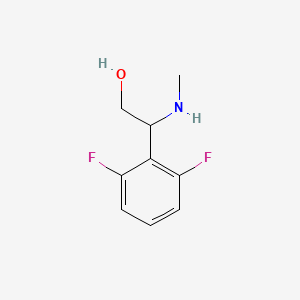
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)
![2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15097118.png)
![3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)
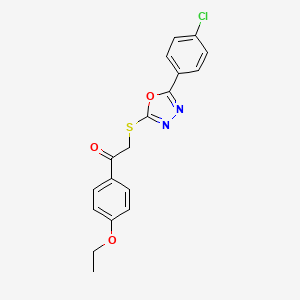
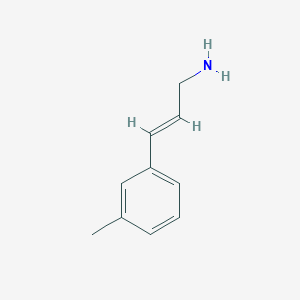
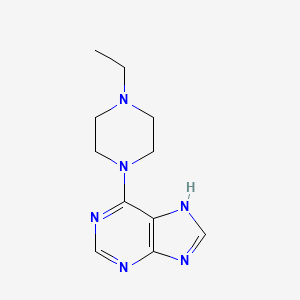
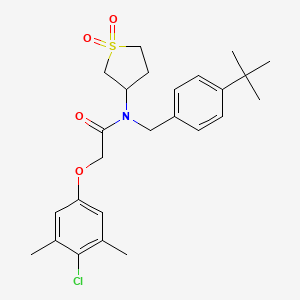
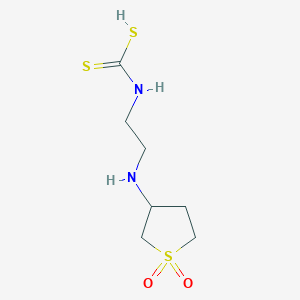
![2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15097149.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B15097156.png)
![3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B15097179.png)
